molecular formula C8H7FN2O3 B1438619 N-(2-Fluoro-6-nitrophenyl)acetamide CAS No. 342-52-9

N-(2-Fluoro-6-nitrophenyl)acetamide

Cat. No. B1438619
CAS RN: 342-52-9
M. Wt: 198.15 g/mol
InChI Key: CXDCWGIDRFMMPX-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-nitrophenyl)acetamide, also known as NFPA, is a synthetic organic compound. It is a nitrophenyl-substituted acetamide, with a fluoro-substituted phenyl ring. NFPA is a valuable compound for scientific research, due to its wide range of applications.

Scientific Research Applications

Solvatochromism and Molecular Interactions

Research on similar compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, has explored their interaction with solvents. These compounds can form complexes with solvents, stabilized by hydrogen bonds, which are influenced by temperature, phase state, and the solvent's properties. Such studies help in understanding the solvatochromic behavior and molecular interactions of acetamide derivatives (Krivoruchka et al., 2004).

Antibacterial Applications

Derivatives of acetamide, like N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides, have been evaluated as antibacterial agents. These compounds, including fluorine-substituted derivatives, have shown interesting activity against various bacteria, highlighting their potential use in antibacterial therapies (Alharbi & Alshammari, 2019).

Hydrogen Bond Studies in Acetamide Derivatives

A computational study on acetamide derivatives, including those with nitro and fluoro substitutions, focused on hydrogen bond properties. By analyzing nuclear quadrupole resonance and nuclear magnetic resonance parameters, researchers can gain insights into the peptide group's behavior in these compounds, which is crucial for understanding their chemical and physical properties (Mirzaei, Samadi, & Hadipour, 2010).

Potential Against Klebsiella pneumoniae

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, has been studied for its antibacterial activity against Klebsiella pneumoniae. These types of acetamides can provide insights into developing new antibacterial drugs due to their ability to target specific bacterial enzymes (Cordeiro et al., 2020).

properties

IUPAC Name

N-(2-fluoro-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-8-6(9)3-2-4-7(8)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDCWGIDRFMMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652307
Record name N-(2-Fluoro-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342-52-9
Record name N-(2-Fluoro-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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